

MDL-800 off-target effects troubleshooting

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Compound of Interest		
Compound Name:	MDL-800	
Cat. No.:	B608947	Get Quote

Technical Support Center: MDL-800

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **MDL-800**, a selective allosteric activator of Sirtuin 6 (SIRT6).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MDL-800?

MDL-800 is an allosteric activator of SIRT6, a NAD+-dependent deacetylase.[1][2] It enhances the deacetylase activity of SIRT6, leading to the removal of acetyl groups from histone H3 at lysine 9 (H3K9Ac) and lysine 56 (H3K56Ac).[3] This modulation of histone acetylation plays a crucial role in various cellular processes, including gene expression, DNA repair, and metabolism.

Q2: What are the expected on-target effects of MDL-800 in my experiments?

The primary on-target effect of **MDL-800** is the activation of SIRT6, which should result in decreased levels of H3K9Ac and H3K56Ac in your cells.[3] Depending on the cell type and context, this can lead to downstream effects such as cell cycle arrest, inhibition of proliferation, and suppression of inflammatory pathways like NF-kB.[2][4]

Q3: I am not observing the expected decrease in histone acetylation. What could be the reason?



Several factors could contribute to this:

- Cellular Permeability: Ensure that **MDL-800** is effectively entering your cells of interest.
- Compound Integrity: Verify the quality and stability of your MDL-800 stock.
- SIRT6 Expression Levels: Confirm that your cell line expresses sufficient levels of SIRT6.
 The effect of MDL-800 is dependent on the presence of its target protein.[2]
- Experimental Conditions: Optimize the concentration of MDL-800 and the treatment duration for your specific cell line and assay.

Q4: Are there any known off-target effects of **MDL-800**?

Yes, one significant off-target effect has been identified. In hepatocytes, **MDL-800** has been shown to inhibit Peroxisome Proliferator-Activated Receptor alpha (PPARα) and genes related to fatty acid oxidation.[5] This effect is independent of SIRT6 and is mediated by the production of Reactive Oxygen Species (ROS) and the activation of stress kinases like JNK and p38.[5]

Troubleshooting Guide for Off-Target Effects

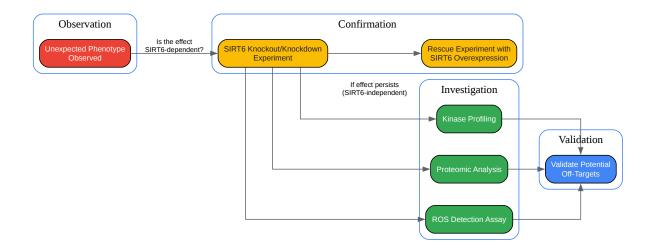
This guide provides a structured approach to identifying and mitigating potential off-target effects of **MDL-800** in your experiments.

Scenario 1: You observe cellular effects that are inconsistent with SIRT6 activation.

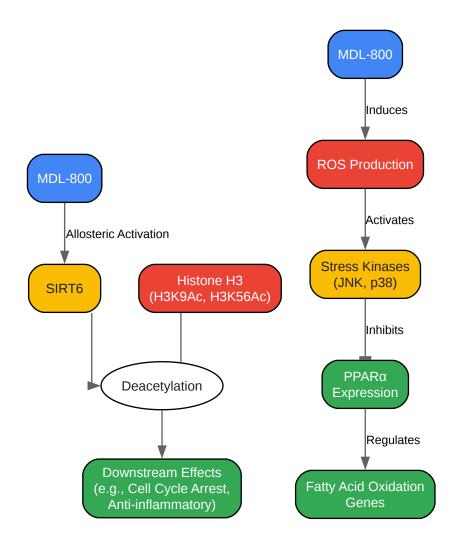
For example, you might see changes in gene expression or signaling pathways that are not known to be regulated by SIRT6.

Troubleshooting Workflow:









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- 5. The SIRT6 Activator MDL-800 Inhibits PPARα and Fatty acid Oxidation-Related Gene Expression in Hepatocytes PMC [pmc.ncbi.nlm.nih.gov]
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